molecular formula C14H17N3O2S B2965931 2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole CAS No. 2097913-32-9

2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole

Cat. No.: B2965931
CAS No.: 2097913-32-9
M. Wt: 291.37
InChI Key: DPFFIFHEZCJMOA-UHFFFAOYSA-N
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Description

2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole is a synthetic compound that combines an imidazole ring with a sulfonyl group and an isoindole moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole typically involves multiple steps:

  • Formation of the Imidazole Ring

    • Reaction: : Condensation of glyoxal with ammonium acetate or similar nitrogen sources.

    • Conditions: : Mild heating (50-80°C) under nitrogen atmosphere.

  • Sulfonylation of Imidazole

    • Reaction: : Reaction of the imidazole derivative with sulfonyl chloride.

    • Conditions: : Base (such as triethylamine) in an anhydrous solvent (like dichloromethane) at low temperatures.

  • Coupling with Isoindole Moiety

    • Reaction: : Utilizing palladium-catalyzed coupling reactions (Suzuki or Heck reactions).

    • Conditions: : Mild heating, in the presence of suitable catalysts and ligands.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up with optimizations to improve yield and efficiency. Continuous flow reactors and automated systems are employed to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Reagents: : Potassium permanganate, hydrogen peroxide.

    • Conditions: : Mild to moderate temperatures.

    • Products: : Formation of corresponding sulfoxides or sulfones.

  • Reduction

    • Reagents: : Sodium borohydride, lithium aluminium hydride.

    • Conditions: : Controlled temperatures in dry solvents.

    • Products: : Reduction of sulfonyl groups to sulfoxides.

  • Substitution

    • Reagents: : Halides or other nucleophiles.

    • Conditions: : Mild heating, often in polar aprotic solvents.

    • Products: : Substituted imidazole derivatives.

Major Products

The major products depend on the specific reaction but typically include various oxidized, reduced, or substituted imidazole derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Acts as a ligand in transition metal-catalyzed reactions.

  • Organic Synthesis: : Used as an intermediate for synthesizing complex molecules.

Biology

  • Biochemical Probes: : Utilized in the study of enzyme mechanisms and pathways.

  • Molecular Biology: : Serves as a scaffold in drug design and development.

Medicine

  • Diagnostics: : Used in creating diagnostic tools and markers.

Industry

  • Materials Science: : Incorporated into the design of advanced materials.

  • Agrochemicals: : Applied in the formulation of pest control agents.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyridine: : Similar imidazole-sulfonyl structure with a pyridine moiety.

  • 2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}benzene: : Benzene ring instead of isoindole.

  • 2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}thiophene: : Thiophene ring for heterocyclic variation.

Uniqueness

The isoindole moiety grants unique electronic and steric properties, distinguishing it from other similar compounds. This uniqueness can translate to different reactivity and specific applications, particularly in fields requiring precise molecular interactions.

This compound’s unique combination of structural features offers a versatile platform for various scientific and industrial applications, making it a valuable focus for ongoing research and development.

Properties

IUPAC Name

2-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-11(2)16-9-14(15-10-16)20(18,19)17-7-12-5-3-4-6-13(12)8-17/h3-6,9-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFFIFHEZCJMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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